N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide
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Description
Molecular Structure Analysis
The molecular structure of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-3-phenylpropanamide is complex, with a total of 39 bonds, including 23 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 1 double bond, and 11 aromatic bonds. It also contains 2 five-membered rings, 1 six-membered ring, and 1 eight-membered ring .Scientific Research Applications
Synthesis and Characterization
A novel and environmentally friendly synthesis approach for derivatives similar to the compound has been developed, utilizing ionic liquids for operational simplicity, mild reaction conditions, and higher yields, emphasizing green chemistry principles (Li et al., 2013). Furthermore, the synthesis of pyrazolopyrimidines derivatives has shown promising results as anticancer and anti-inflammatory agents, demonstrating the versatility of pyrazole compounds in medicinal chemistry (Rahmouni et al., 2016).
Biological Evaluation
The in vitro evaluation of certain pyrazole derivatives has revealed significant cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Hassan et al., 2014). Additionally, the antimicrobial activities of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives have been reported, suggesting their use in developing new antimicrobial agents (Hafez et al., 2015).
Molecular Docking and Drug Efficacy
The synthesis of novel pyrazoles and their efficacy determination through in silico, in vitro, and cytotoxicity validations have provided insights into their potential as COX-2 inhibitors or anti-inflammatory drugs. This indicates the importance of pyrazole derivatives in the discovery of novel therapeutics (Thangarasu et al., 2019).
Advanced Materials Applications
Research into variously substituted pyrazoloquinolines as emitting materials for organic light-emitting diodes (OLEDs) has demonstrated the potential of pyrazole derivatives in electronic and photonic applications, offering insights into the design of new materials for electronic devices (T. et al., 2001).
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-19-16(13-8-5-9-14(13)18-19)17-15(20)11-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNUPHSEEMFUSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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